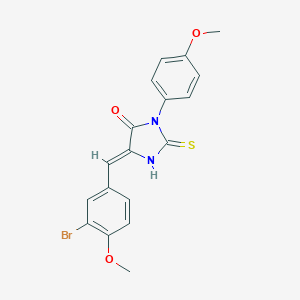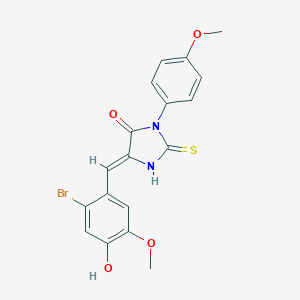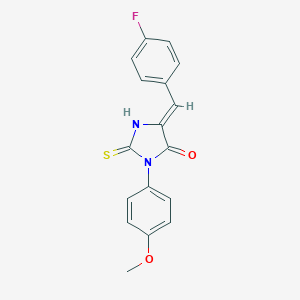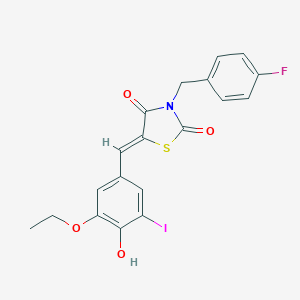![molecular formula C23H20N2O4S B307043 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307043.png)
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as DMNT, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DMNT belongs to the class of imidazolidinone derivatives and has been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. This compound has also been shown to enhance the immune response by increasing the production of interferon and activating natural killer cells.
実験室実験の利点と制限
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been shown to exhibit potent biological activities at low concentrations. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. This compound also has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One area of research is to further elucidate the mechanism of action of this compound. This will help to better understand how this compound exerts its biological activities and may lead to the development of more potent derivatives. Another area of research is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Finally, research can focus on improving the synthesis method of this compound to increase yield and purity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic properties. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. This compound has several advantages for lab experiments, but also has some limitations. Future research can focus on further elucidating the mechanism of action of this compound, investigating its potential as a therapeutic agent, and improving its synthesis method.
合成法
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using a multi-step reaction process. The first step involves the condensation of 2,7-dimethoxynaphthalene with 4-methoxybenzaldehyde to form the Schiff base. This is followed by the reaction of the Schiff base with thiourea to form the imidazolidinone ring. The final step involves the oxidation of the thioether group to form the thioxo group. The overall yield of this compound synthesis is around 40%.
科学的研究の応用
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus.
特性
分子式 |
C23H20N2O4S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H20N2O4S/c1-27-16-9-6-15(7-10-16)25-22(26)20(24-23(25)30)13-19-18-12-17(28-2)8-4-14(18)5-11-21(19)29-3/h4-13H,1-3H3,(H,24,30)/b20-13- |
InChIキー |
AOVAYKANECFIQW-MOSHPQCFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC4=C3C=C(C=C4)OC)OC)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)NC2=S |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306962.png)
![4-[(5-{5-Bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B306963.png)



![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306971.png)

![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)

![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)